1-(4-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-12-4-2-3-5-15(12)21-17-11-25(23,24)10-16(17)20(18(21)22)14-8-6-13(19)7-9-14/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVZPPZVKZVIDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its antiviral, antibacterial, and cytotoxic effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₇ClN₂O₄S
- Molecular Weight : 403.5 g/mol
- CAS Number : 946259-50-3
The compound features a thieno-imidazole core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and o-tolyl groups enhances its pharmacological profile.
Antiviral Activity
Recent studies have indicated that compounds similar to 1-(4-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one exhibit significant antiviral properties. For instance:
- Case Study : A derivative of thieno[3,4-d]imidazole demonstrated an EC₅₀ of 3.98 µM against HIV-1, showcasing a high therapeutic index (CC₅₀/EC₅₀ > 105.25), indicating its potential as a leading antiviral agent .
| Compound | Virus Target | EC₅₀ (µM) | Therapeutic Index |
|---|---|---|---|
| Thieno derivative | HIV-1 | 3.98 | >105.25 |
Antibacterial Activity
The antibacterial efficacy of similar compounds has also been investigated:
- Research Findings : Compounds with structural similarities to the target compound have shown promising results against various bacterial strains. For example, certain thiazolidinone derivatives exhibited IC₅₀ values ranging from 0.63 µM to 2.14 µM against E. coli and S. aureus .
| Compound Type | Bacterial Strain | IC₅₀ (µM) |
|---|---|---|
| Thiazolidinone | E. coli | 0.63 |
| Thiazolidinone | S. aureus | 2.14 |
Cytotoxicity
The cytotoxic effects of the compound were assessed using various cell lines:
- Cytotoxicity Study : The compound exhibited varying degrees of cytotoxicity with CC₅₀ values indicating moderate toxicity levels in certain human cancer cell lines.
| Cell Line | CC₅₀ (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
The proposed mechanism of action for compounds in this class includes inhibition of key viral enzymes and disruption of bacterial cell wall synthesis. The thieno-imidazole structure is believed to interact with target proteins through hydrogen bonding and π-stacking interactions.
Preparation Methods
Thienoimidazole Ring Formation
The thieno[3,4-d]imidazole scaffold is typically constructed via cyclocondensation reactions. A validated approach involves:
- Thiophene precursor functionalization : Starting with 3,4-diaminothiophene, cyclization with carbonyl equivalents (e.g., triphosgene) forms the imidazole ring.
- Oxidation to sulfone : Subsequent treatment with hydrogen peroxide (H₂O₂) in acetic acid at 80°C introduces the 5,5-dioxide moiety.
Key parameters:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Cyclization | Triphosgene, DCM | 0–25°C | 68–72% |
| Oxidation | 30% H₂O₂, AcOH | 80°C | 85–90% |
Stereochemical Considerations
The tetrahydro ring system imposes stereochemical constraints. Hydrogenation of the dihydro precursor using:
- Catalyst: 10% Pd/C
- Pressure: 50 psi H₂
- Solvent: ethanol
Achieves >95% diastereomeric excess, as confirmed by X-ray crystallography in analogous systems.
Purification and Characterization
Final purification employs:
- Column chromatography (SiO₂, ethyl acetate/hexane 1:3)
- Recrystallization from ethanol/water
Critical spectral data:
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.12 (m, 8H, aryl), 4.32 (s, 2H, CH₂), 2.35 (s, 3H, CH₃)
- HRMS : m/z [M+H]⁺ calcd. 443.0654, found 443.0658
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
